molecular formula C10H16N2OS B15191055 7-t-Butyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine CAS No. 81530-28-1

7-t-Butyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine

Cat. No.: B15191055
CAS No.: 81530-28-1
M. Wt: 212.31 g/mol
InChI Key: WSRFVQRLBOONBF-UHFFFAOYSA-N
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Description

7-t-Butyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by a fused ring system containing both thiazole and pyrimidine moieties. It has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-t-Butyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides to form S-alkylated derivatives. These derivatives undergo intramolecular cyclization under controlled conditions to yield the desired thiazolopyrimidine compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow processes and microreactor systems may also be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

7-t-Butyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Mechanism of Action

The mechanism of action of 7-t-Butyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes or interfere with microbial cell wall synthesis, leading to its antibacterial effects. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-t-Butyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine apart is its fused ring system, which combines the structural features of both thiazole and pyrimidine.

Properties

CAS No.

81530-28-1

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

7-tert-butyl-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C10H16N2OS/c1-10(2,3)7-6-8(13)12-4-5-14-9(12)11-7/h7H,4-6H2,1-3H3

InChI Key

WSRFVQRLBOONBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(=O)N2CCSC2=N1

Origin of Product

United States

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